N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide
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Overview
Description
The compound “N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide” is a sulfonamide derivative with a furan ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are a group of compounds characterized by a sulfonyl functional group attached to two carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic aromatic furan ring and the sulfonyl functional group. The exact structure would depend on the specific locations of these groups and the presence of any additional functional groups .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and Diels–Alder reactions . Sulfonamides can participate in reactions typical of amides, including hydrolysis, and reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. In general, furan compounds are aromatic and relatively stable . Sulfonamides are typically solid at room temperature and are stable under normal conditions .Scientific Research Applications
Antibacterial Activity
Furan derivatives have demonstrated promising antibacterial activity against both gram-positive and gram-negative bacteria. Researchers have synthesized novel furan-based compounds and evaluated their effectiveness. For instance, nitrofurantoin analogs containing furan scaffolds exhibited antibacterial properties, although their activity varied against different bacterial strains . Further studies could explore the specific mechanisms underlying this antibacterial effect.
Anticancer Potential
Furan compounds, including our target molecule, have been investigated for their potential in cancer therapy. While more research is needed, furan derivatives have shown anti-proliferative effects against cancer cells. Their unique chemical structure makes them interesting candidates for drug development in oncology .
Anti-Inflammatory and Analgesic Properties
Furan derivatives exhibit anti-inflammatory and analgesic activities. These properties are crucial for managing pain and inflammation associated with various diseases. Researchers continue to explore furan-based molecules as potential drug candidates for pain relief and inflammation control .
Anti-Ulcer and Diuretic Effects
Furan compounds have been studied for their anti-ulcer and diuretic properties. These therapeutic benefits may arise from their interactions with specific cellular targets. Investigating the molecular pathways involved could lead to the development of more effective treatments .
Other Potential Applications
Beyond the mentioned fields, furan derivatives have also been investigated for their muscle relaxant, anti-protozoal, and anti-anxiety effects. Additionally, they hold promise in treating glaucoma, hypertension, and aging-related conditions .
Mechanism of Action
Target of Action
Furan derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Furan-containing compounds are known for their wide range of biological and pharmacological characteristics
Biochemical Pathways
Furan derivatives are known to exhibit a broad spectrum of biological activities , suggesting that they may influence multiple biochemical pathways
Result of Action
Furan derivatives are known to exhibit a wide range of advantageous biological and pharmacological characteristics , suggesting that this compound may have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-methoxyethyl]-4-propoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-3-10-21-13-6-8-14(9-7-13)23(18,19)17-12-16(20-2)15-5-4-11-22-15/h4-9,11,16-17H,3,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLOUQFPSXAEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-methoxyethyl)-4-propoxybenzenesulfonamide |
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